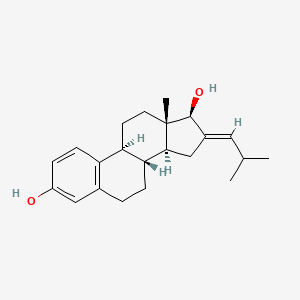

16-Isobutylidene-estradiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H30O2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16E,17S)-13-methyl-16-(2-methylpropylidene)-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C22H30O2/c1-13(2)10-15-12-20-19-6-4-14-11-16(23)5-7-17(14)18(19)8-9-22(20,3)21(15)24/h5,7,10-11,13,18-21,23-24H,4,6,8-9,12H2,1-3H3/b15-10+/t18-,19-,20+,21+,22+/m1/s1 |

InChI Key |

NOFDRMUQQIVAPE-PIEVVZFUSA-N |

Isomeric SMILES |

CC(C)/C=C/1\C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1O)C)C=CC(=C4)O |

Canonical SMILES |

CC(C)C=C1CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)O |

Origin of Product |

United States |

Synthetic Methodologies for 16 Isobutylidene Estradiol

Strategies for Stereoselective Introduction of C16 Substituents

The introduction of substituents at the C16 position of the estradiol (B170435) steroid nucleus requires precise control to achieve the desired stereochemistry, either in the alpha (α) or beta (β) configuration. Stereoselective synthesis is a chemical reaction or sequence of reactions that preferentially produces one stereoisomer over others. iupac.org

One common strategy involves the generation of an enolate at the C16 position from a suitable estrone (B1671321) derivative. The subsequent reaction of this enolate with an electrophile is often directed by steric hindrance, with the electrophile typically attacking from the less hindered α-face of the steroid. acs.org This approach generally leads to the formation of the 16α-substituted product. acs.org To obtain the 16β-epimer, an asymmetric protonation of the enolate can be performed, resulting in a complete inversion of the configuration. acs.org

Another powerful method for introducing substituents at C16 is through the use of a triflate intermediate. This method allows for the stereospecific synthesis of both 16α- and 16β-halo-substituted estradiol derivatives. google.com The substitution reaction is believed to proceed via an SN2-type mechanism, which is known for its stereospecificity. google.com This approach is particularly valuable when working with expensive or radioactive labels, as it minimizes waste by producing the desired stereoisomer in high yield. google.com

Furthermore, the choice of protecting groups for the hydroxyl groups at C3 and C17 is crucial for the success of these synthetic strategies. These groups must be stable under the reaction conditions used to introduce the C16 substituent and must be removable without affecting the newly introduced group. acs.org

The development of these stereoselective strategies has been instrumental in the synthesis of a wide range of 16-substituted estradiol derivatives, allowing for the exploration of how modifications at this position influence the biological activity of the steroid. nih.govacs.orgnih.gov

Chemical Reaction Pathways for the Isobutylidene Moiety at C16

The introduction of an isobutylidene moiety at the C16 position of estradiol is typically achieved through well-established olefination reactions. The most prominent among these are the Wittig reaction and the Knoevenagel-Doebner condensation.

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. numberanalytics.commasterorganicchemistry.compressbooks.publibretexts.org In the context of 16-isobutylidene-estradiol synthesis, this reaction would involve the treatment of a 16-keto estradiol derivative (an estrone derivative) with a phosphorus ylide, specifically one that will generate the isobutylidene group. The phosphorus ylide, or Wittig reagent, is typically prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide followed by deprotonation with a strong base. pressbooks.pub The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the desired alkene and triphenylphosphine oxide. masterorganicchemistry.compressbooks.pub A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. pressbooks.publibretexts.org

The Knoevenagel-Doebner condensation is another key reaction for forming carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as the solvent and often involves a carboxylic acid as one of the activating groups on the nucleophile, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.orgmdpi.combu.edu To synthesize this compound via this route, a 16-oxo-estradiol derivative would be reacted with a suitable active methylene compound that can provide the isobutyl portion of the final product. The choice of catalyst and reaction conditions is crucial to favor the formation of the desired product. nih.gov

One specific example of forming a related 16-substituted estradiol involves the conversion of estrone to (E)-16-methoxymethylene estrone, which is then reduced and deprotected to yield 16-formylestradiol. nih.gov This aldehyde intermediate could then potentially be converted to the isobutylidene derivative through a subsequent Wittig-type reaction.

Advanced Synthetic Approaches to this compound Derivatives

Advanced synthetic strategies for preparing derivatives of this compound often focus on modular approaches that allow for the generation of diverse structures for biological evaluation. acs.org These methods may involve solid-phase synthesis or the use of versatile intermediates that can be readily modified.

One such approach is the use of a key intermediate, such as an aldehyde derivative of estradiol, which can be synthesized from commercially available estrone. nih.gov This aldehyde can then serve as a branching point for the synthesis of various 16-substituted derivatives, including those with an isobutylidene group, through reactions like the Wittig olefination. nih.gov

Solid-phase synthesis offers a powerful platform for creating libraries of estradiol derivatives. acs.org In this technique, the estradiol scaffold is attached to a solid support, and various substituents are then added in a stepwise manner. acs.org This allows for the efficient synthesis and purification of a large number of compounds. For the synthesis of this compound derivatives, a suitable estradiol precursor would be anchored to the resin, followed by the chemical steps to introduce the isobutylidene moiety at the C16 position. acs.org

Furthermore, de novo synthesis strategies provide an alternative to the modification of existing steroid skeletons. researchgate.net These approaches build the tetracyclic steroid core from simpler starting materials, allowing for the introduction of substituents at various positions, including C16, at an early stage of the synthesis. researchgate.net This can provide access to novel derivatives that are difficult to obtain through the modification of natural steroids.

The development of these advanced synthetic methods is crucial for exploring the structure-activity relationships of this compound and its derivatives, potentially leading to the discovery of compounds with unique biological properties. nih.govnih.gov

Purification and Spectroscopic Characterization of Synthetic Products

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are essential to confirm the identity and purity of the final products.

Purification of steroidal compounds typically relies on chromatographic techniques. numberanalytics.combritannica.com These methods separate compounds based on their physical and chemical properties. numberanalytics.com Common techniques include:

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and purifying individual compounds from a mixture. numberanalytics.com

Gas Chromatography (GC): Used for the separation of volatile compounds. numberanalytics.com

Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. numberanalytics.com

Column Chromatography: Often used for the large-scale purification of synthetic products. britannica.com

Crystallization: A common method for purifying solid compounds. britannica.com

The choice of purification method depends on the specific properties of the synthesized compound and the nature of the impurities. nih.govrsc.org In some cases, a combination of techniques may be necessary to achieve the desired level of purity. nih.gov

Spectroscopic Characterization is employed to elucidate the structure of the synthesized molecules. britannica.com The primary techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon and proton framework of the molecule, which is crucial for confirming the presence and configuration of the isobutylidene group at the C16 position. acs.orgbritannica.com

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. britannica.comgoogle.com

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl groups and carbon-carbon double bonds. britannica.com

X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound, confirming the stereochemistry at all chiral centers. britannica.comnih.gov

Estrogen Receptor Er Binding and Selectivity Studies of 16 Isobutylidene Estradiol

Quantitative Ligand-Binding Assays for ERα and ERβ Affinity

Quantitative ligand-binding assays are essential for determining the binding affinity of a ligand for its receptor. These assays typically involve a competitive format where the test compound (e.g., 16-isobutylidene-estradiol) competes with a radiolabeled estrogen, most commonly [³H]17β-estradiol, for binding to a preparation of either ERα or ERβ. The concentration of the test compound that inhibits 50% of the radiolabeled ligand's binding is known as the IC₅₀ (half-maximal inhibitory concentration). This value is inversely proportional to the binding affinity.

Research into various 16α-substituted estradiol (B170435) derivatives demonstrates that the estrogen receptor can accommodate substituents at this position, but affinity is highly dependent on the substituent's size, shape, and polarity. nih.gov Studies on a series of 16α-alkyl estradiols show a marked decline in binding affinity with increasing chain length and bulk. nih.gov For instance, while small unsaturated groups like propargyl and allyl retain moderate affinity, the saturated n-propyl group leads to a significant drop in binding. nih.gov

Given that the isobutylidene group is larger and bulkier than a propyl group, it is expected to cause considerable steric hindrance within the ER binding pocket, leading to a reduced binding affinity compared to the parent estradiol molecule. While specific, peer-reviewed IC₅₀ values for this compound are not prominent in the available scientific literature, the established trends for related compounds allow for a reasoned estimation of its binding characteristics.

Table 1: Effect of 16α-Substituent Size on Estrogen Receptor Binding Affinity This table, based on data for analogous compounds, illustrates the general principle that increased bulk at the C16 position tends to decrease binding affinity. The Relative Binding Affinity (RBA) is calculated relative to estradiol (RBA = 100).

| Compound | 16α-Substituent | Relative Binding Affinity (RBA %) for ER |

| Estradiol | -H | 100 |

| 16α-Allyl-estradiol | -CH₂CH=CH₂ | 38 nih.gov |

| 16α-Propyl-estradiol | -CH₂CH₂CH₃ | 5 nih.gov |

This interactive table demonstrates the structure-activity relationship for C16-substituted estradiols based on published data for analogous compounds.

Competitive Binding Profiles of this compound Against Endogenous Estrogens

Competitive binding assays are the standard method for profiling the receptor affinity of a novel compound relative to endogenous ligands like 17β-estradiol and estrone (B1671321). In this experimental setup, increasing concentrations of the competitor, this compound, would be added to a fixed amount of receptor (ERα or ERβ) and a fixed concentration of a radiolabeled endogenous estrogen. The effectiveness of this compound in displacing the radiolabeled hormone from the receptor is measured.

The results are typically plotted as a displacement curve, showing the percentage of bound radioligand as a function of the competitor concentration. From this curve, the IC₅₀ value is determined. To standardize results across different experiments, the Relative Binding Affinity (RBA) is often calculated using the formula:

RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100

Based on the significant steric bulk of the isobutylidene group, it is anticipated that this compound would be a weaker competitor than 17β-estradiol. nih.gov This would translate to a higher IC₅₀ value and a correspondingly low RBA. Non-parallel displacement curves between the test compound and estradiol could suggest a different binding mechanism or interaction with the receptor, though this is less common for compounds that share the core steroidal structure. nih.gov

Table 2: Key Parameters in Competitive Binding Assays

| Parameter | Definition | Interpretation |

| IC₅₀ | The concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor. | A lower IC₅₀ value indicates a higher binding affinity. |

| RBA (%) | The ratio of the IC₅₀ of a reference ligand (e.g., estradiol) to the IC₅₀ of the test compound, expressed as a percentage. | An RBA < 100% indicates lower affinity than the reference; an RBA > 100% indicates higher affinity. |

| Kᵢ | The inhibition constant; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. | A lower Kᵢ value indicates a higher binding affinity. It is an absolute measure derived from the IC₅₀. acs.org |

This interactive table defines the standard metrics used to evaluate competitive binding profiles.

Molecular Determinants of ER Subtype Selectivity Conferred by the C16 Isobutylidene Group

The structural basis for ligand selectivity between ERα and ERβ lies in the subtle differences in the amino acid composition and volume of their respective ligand-binding domains (LBDs). A critical determinant of a ligand's functional outcome (agonist vs. antagonist) is its influence on the conformation of the LBD, particularly the positioning of the C-terminal helix, known as helix 12 (H12). embopress.org

For an agonist like 17β-estradiol, binding allows H12 to fold over the LBD, creating a stable surface for the recruitment of transcriptional coactivators. nih.gov In contrast, ligands with bulky side chains can sterically hinder the proper positioning of H12, forcing it into an alternative conformation that blocks the coactivator binding site, leading to an antagonistic effect. nih.govsemanticscholar.org

The isobutylidene group at C16 is positioned in the D-ring region of the steroid, an area known to be in close proximity to H12 within the LBD. It is highly probable that the bulk of this group would create a steric clash with amino acid residues lining the pocket, particularly those of H12. nih.govvulcanchem.com This interference would likely prevent H12 from adopting the canonical agonist conformation. The precise nature and consequence of this steric clash could be a key determinant of ER subtype selectivity, as the LBDs of ERα and ERβ differ in this region. Molecular modeling studies on other bulky ligands have shown that such steric hindrance is a primary mechanism for inducing an antagonist conformation. nih.gov

Evaluation of Binding Reversibility and Kinetics

The interaction between a ligand and its receptor is a dynamic process characterized by an association rate (kₒₙ) and a dissociation rate (kₒff). The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity. The residence time of a ligand on its receptor (related to 1/kₒff) can be a critical factor in its biological activity.

The binding of most steroidal ligands, including estradiol, to the estrogen receptor is a reversible, non-covalent interaction. nih.gov However, certain metabolites, such as 16α-hydroxyestrone, have been shown to form irreversible, covalent bonds with the receptor under specific conditions. researchgate.net This covalent binding is dependent on the presence of a reactive keto group that can form a Schiff base with lysine (B10760008) residues in the receptor.

The this compound molecule lacks such a reactive functional group. Its isobutylidene moiety consists of stable carbon-carbon and carbon-hydrogen bonds. Therefore, its interaction with the estrogen receptor is expected to be fully reversible and non-covalent. Specific kinetic parameters (kₒₙ and kₒff) for this compound are not available in the surveyed literature, but understanding its binding as a reversible process is crucial for interpreting its pharmacological profile.

Structure Activity Relationships Sar Governing 16 Isobutylidene Estradiol S Er Interactions

Impact of the C16 Isobutylidene Moiety on Estrogen Receptor Ligand Binding Domain (LBD) Fit

The estrogen receptor's ligand-binding domain (LBD) is a specialized hydrophobic pocket that accommodates steroidal ligands like 17β-estradiol. plos.org The binding of a ligand is stabilized by a combination of hydrophobic interactions and specific hydrogen bonds. plos.org The foundational structure for high-affinity binding includes a phenolic A-ring, which mimics the 3-OH group of estradiol (B170435), and a specific distance to a hydrogen bond donor that mimics the 17β-OH group. nih.gov

The introduction of a bulky, hydrophobic isobutylidene group at the C16 position of the estradiol scaffold significantly alters the molecule's interaction with the LBD. The LBD itself is flexible, capable of reshaping its contours to accommodate a variety of ligands. plos.org However, this flexibility has limits. The estrogen receptor has a finite tolerance for steric bulk at the 16α-position. u-tokyo.ac.jpnih.gov The isobutylidene moiety, being a relatively large and nonpolar group, occupies a specific volume within the binding pocket. This occupation can influence the positioning of the entire steroid nucleus and affect key interactions.

Specifically, the D-ring of the steroid and its substituents interact with a region of the LBD near helix 12 (H12), a critical component for receptor activation. embopress.org The size and orientation of the C16-isobutylidene group can directly impact the conformation of H12. While some substitutions at the C16 position can be well-tolerated, particularly those involving nonpolar groups of moderate size, excessively bulky groups can lead to a marked decrease in binding affinity. nih.gov The isobutylidene group represents a significant steric presence that challenges the spatial constraints of the LBD, potentially leading to a less-than-optimal fit compared to the unsubstituted parent compound, estradiol.

Analysis of Steric and Electronic Effects on Binding Affinity and Efficacy

The binding affinity and functional efficacy of 16-isobutylidene-estradiol are direct consequences of steric and electronic factors.

Electronic Effects: The isobutylidene moiety is an electronically neutral, non-polar group. Unlike substituents with significant electronegativity or hydrogen-bonding capacity, its contribution is almost entirely through van der Waals and hydrophobic interactions. nih.gov The estrogen receptor LBD is predominantly hydrophobic, a feature that generally favors the binding of non-polar ligands. plos.org Therefore, the hydrophobicity of the isobutylidene group can, in principle, contribute positively to the binding energy. However, this positive contribution is weighed against the negative steric impact. The lack of polar or unsaturated features within the isobutylidene group means it cannot form additional favorable electronic interactions, such as hydrogen bonds or π-π stacking, that could otherwise enhance affinity or modulate efficacy. For example, studies on other D-ring derivatives have shown that a hydroxyl group at the C-16 position can form an additional hydrogen bond with the residue His524 (in ERα), which may increase binding affinity. plos.org The isobutylidene group lacks this capability.

The ultimate binding affinity is a trade-off: the hydrophobic character of the isobutylidene group is favorable, but its steric volume presents a challenge to the LBD's spatial limits. u-tokyo.ac.jp

Comparative SAR with Other 16-Substituted Estradiols

To fully appreciate the role of the isobutylidene group, it is instructive to compare it with other substitutions at the C16 position of estradiol. The SAR for this position is well-documented, revealing the receptor's specific preferences.

Generally, the ER can tolerate a range of nonpolar substituents of moderate size at the 16α-position. nih.gov Small alkyl groups or even halogens often retain significant binding affinity. nih.gov However, as the bulk and polarity of the substituent change, so does the affinity.

| Substituent at C16 | Relative Binding Affinity (RBA) for ERα (% of Estradiol) | Key Structural Feature | Reference |

| Estradiol (unsubstituted) | 100% | Parent Compound | plos.org |

| 16α-Propyl-estradiol | 5% | Linear Alkyl Chain | nih.gov |

| 16α-Allyl-estradiol | 38% | Unsaturated Alkyl Chain | nih.gov |

| 16α-Benzyl-estradiol | 5% | Bulky Aromatic Group | nih.gov |

| 16α-Iodo-estradiol | >50% | Halogen | nih.gov |

This table is illustrative, based on published findings for various 16α-substituted estradiols. Specific RBA values can vary between assays.

The data indicate a preference for unsaturation (allyl vs. propyl) and a tolerance for certain heteroatoms (like iodine) over bulky alkyl or aryl groups. nih.gov The allyl group, for example, retains a surprisingly high affinity compared to its saturated counterpart, propyl, which may suggest that the electronic properties of the double bond or a more favorable, less sterically demanding conformation contribute to a better fit. nih.gov In contrast, larger groups like benzyl (B1604629) show a significant drop in affinity. nih.gov The isobutylidene group, being a branched and bulky alkyl moiety, would be expected to face significant steric challenges similar to or greater than a simple propyl group, likely resulting in a lower binding affinity compared to estradiol or estradiols with smaller, unsaturated, or halogenated C16 substituents.

Computational SAR Modeling for this compound Analogs

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for dissecting and predicting the interactions between ligands and receptors. plos.orgbiointerfaceresearch.com These in silico approaches allow for the systematic evaluation of how structural modifications affect binding affinity and receptor activation. nih.govnih.gov

Molecular Docking: Docking simulations of this compound into the crystal structure of the ER LBD can provide a visual and energetic model of its binding mode. biointerfaceresearch.com Such models would likely show the steroid core positioned similarly to estradiol, with the phenolic A-ring anchored by hydrogen bonds with residues like Glu353 and Arg394, and the 17β-hydroxyl group interacting with His524. plos.org The key area of interest would be the region around the C16-isobutylidene group. The simulation would predict the conformational changes in both the ligand and the receptor's side chains required to accommodate this bulky group. The calculated binding energy (ΔG) from these simulations can serve as an estimate of the binding affinity. plos.org

QSAR Studies: QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. u-tokyo.ac.jp For analogs of this compound, a QSAR study would involve synthesizing or modeling a series of related compounds with variations in the C16 substituent. Descriptors for these substituents, such as molar refractivity (MR, a measure of volume), hydrophobicity (logP), and electronic parameters, would be correlated with their experimentally determined ER binding affinities. u-tokyo.ac.jp For 16α-substituted estradiols, QSAR studies have shown that molar refractivity is a key parameter, with a negative correlation indicating that larger volumes at this position decrease binding affinity due to steric limitations. u-tokyo.ac.jp A QSAR model for this compound analogs would likely confirm that steric bulk is the dominant factor governing affinity, while hydrophobicity plays a secondary, but still relevant, role. u-tokyo.ac.jp

These computational approaches are instrumental in rationally designing new analogs, allowing researchers to explore chemical space virtually before committing to synthetic efforts. nih.govmdpi.com

Cellular and Molecular Mechanisms of Action of 16 Isobutylidene Estradiol

Classical Genomic Estrogen Receptor Signaling Pathways

The classical genomic pathway is considered the primary mechanism for estrogen's long-term effects on cellular function. nih.gov This pathway involves the binding of estrogen to intracellular ERs, leading to changes in gene expression. mdpi.comnih.gov

ER Nuclear Translocation and Estrogen Response Element (ERE) Interaction

For estradiol (B170435), the classical mechanism begins when the hormone diffuses into a cell and binds to ERα or ERβ in the cytoplasm or nucleus. nih.govimrpress.com This binding event induces a conformational change in the receptor, causing it to dissociate from chaperone proteins, dimerize, and translocate into the nucleus if it is not already there. imrpress.com Inside the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. uniprot.orgnih.gov

Specific studies detailing the binding affinity, receptor dimerization, nuclear translocation efficiency, and ERE interaction kinetics for 16-Isobutylidene-estradiol are not available. However, research on other 16α-substituted estradiol derivatives suggests that the size and nature of the substituent at this position can significantly impact receptor binding affinity. nih.gov One analysis indicated that the estrogen receptor has a moderate tolerance for bulky, nonpolar groups at the 16α-position, but larger substituents can lead to a marked decrease in binding affinity. nih.gov Another source suggests the isobutylidene group may cause steric hindrance that reduces binding affinity compared to estradiol. vulcanchem.com

Regulation of Estrogen-Responsive Gene Transcription by this compound

Following the binding of the ER-estradiol complex to an ERE, a cascade of events leads to the regulation of gene transcription. nih.gov The receptor complex recruits a variety of co-activator or co-repressor proteins that modify chromatin structure, for instance through histone acetylation, making the DNA more or less accessible to the RNA polymerase II transcription machinery. mdpi.comnih.gov This ultimately modulates the rate of transcription for specific estrogen-responsive genes. frontiersin.org

There is no specific information available in the scientific literature regarding which genes are regulated by This compound or the profile of transcriptional co-regulators it recruits upon binding to the estrogen receptor.

Non-Classical, Non-Genomic Estrogen Receptor Signaling Pathways

Estrogens can also elicit rapid cellular responses that are too quick to be explained by gene transcription and protein synthesis. wikipedia.org These non-genomic actions are mediated by estrogen receptors located at the cell membrane or within the cytoplasm. nih.govwikipedia.orgnih.govmdpi.com

Membrane-Associated Estrogen Receptor (mER) and G Protein-Coupled Estrogen Receptor (GPER) Activation

A subpopulation of classical ERα and ERβ can be localized to the plasma membrane (mERs), often through post-translational modifications like palmitoylation. wikipedia.orgplos.org Estradiol can also activate the G protein-coupled estrogen receptor (GPER), a distinct seven-transmembrane receptor. wikipedia.orgnih.govnih.gov Activation of these membrane receptors by estradiol initiates rapid intracellular signaling cascades. nih.gov

No studies have been published that investigate the binding affinity or activation potential of This compound for any specific mERs (such as mERα or mERβ) or for GPER.

Downstream Intracellular Signaling Cascades (e.g., MAPK, PI3K, cAMP)

The activation of mERs and GPER by estradiol leads to the rapid stimulation of various downstream signaling pathways. These include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the modulation of cyclic AMP (cAMP) levels. wikipedia.orgimrpress.comfrontiersin.orgnih.gov These cascades can influence a wide range of cellular processes, including cell proliferation, survival, and migration, independent of direct gene transcription. nih.govmdpi.commdpi.com

The effect of This compound on these specific downstream signaling pathways, such as its ability to induce phosphorylation of MAPK or Akt, or alter cAMP levels, has not been documented.

Crosstalk Between Genomic and Non-Genomic Pathways

The genomic and non-genomic signaling pathways of estrogen are not entirely separate but are intricately linked. nih.gov For example, signaling cascades like the MAPK pathway, activated through non-genomic mER signaling, can phosphorylate and thereby modulate the activity of nuclear ERs and their associated co-regulators. frontiersin.org This phosphorylation can influence the transcriptional activity of the nuclear receptors, demonstrating a clear crosstalk where rapid, membrane-initiated signals can fine-tune the slower, gene-regulatory responses. imrpress.com

Given the lack of data on the individual pathway activities of This compound , any potential crosstalk between these pathways initiated by this specific compound remains speculative and uninvestigated in the available scientific literature.

Preclinical Research on Biological Activities of 16 Isobutylidene Estradiol

In Vivo Investigations in Experimental Animal Models

Evaluation of Estrogenic and Antiestrogenic Effects in Specific Organs/Tissues

Should research on 16-Isobutylidene-estradiol be published in the future, a detailed article on its preclinical findings could then be composed.

Metabolism and Biotransformation Pathways of 16 Isobutylidene Estradiol Non Human Biological Systems

Identification of Primary and Secondary Metabolites

The metabolism of estradiol (B170435), the structural precursor to 16-isobutylidene-estradiol, involves the formation of several key primary and secondary metabolites. Primary metabolism is dominated by hydroxylation reactions, while secondary metabolism involves conjugation to improve water solubility and facilitate excretion.

Primary Metabolites: The principal primary metabolic pathways for estradiol are hydroxylation at the C2, C4, and C16 positions of the steroid nucleus. nih.govresearchgate.net This leads to the formation of:

Catechol Estrogens: 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) are major metabolites formed through oxidation of the A-ring. wikipedia.org

16α-hydroxyestrone (Estriol): This is a significant metabolite formed via hydroxylation at the D-ring. nih.govresearchgate.net

However, the presence of the isobutylidene group at the C-16 position in this compound is expected to block hydroxylation at this site. vulcanchem.com Studies on similarly modified compounds, such as 16α-fluoroestradiol, have demonstrated that C-16 substitution effectively prevents both C-16 hydroxylation and the dehydrogenation of the C-17 hydroxyl group. nih.gov Therefore, the primary metabolites of this compound would likely consist of A-ring hydroxylated products, while the formation of 16-hydroxy metabolites would be inhibited.

Secondary Metabolites: Following primary hydroxylation, the metabolites undergo secondary biotransformation.

Methylation: Catechol estrogens can be methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens, such as 2-methoxyestradiol. nih.govpharmgkb.org

Conjugation: The parent compound and its hydroxylated metabolites are conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to form water-soluble products that can be readily excreted. pharmgkb.orgbiorxiv.org These reactions are catalyzed by UDP-glucuronyltransferases (UGTs) and sulfotransferases (SULTs), respectively. pharmgkb.org It is anticipated that this compound and its A-ring hydroxylated metabolites would follow similar conjugation pathways.

| Metabolite Type | Parent Compound Pathway (Estradiol) | Anticipated Pathway for this compound | Key Enzymes |

|---|---|---|---|

| Primary (Hydroxylation) | 2-hydroxyestradiol, 4-hydroxyestradiol, 16α-hydroxyestrone | 2-hydroxy-16-isobutylidene-estradiol, 4-hydroxy-16-isobutylidene-estradiol (16-hydroxylation is blocked) | CYP1A1, CYP1B1, CYP3A4 |

| Secondary (Methylation) | 2-methoxyestradiol, 4-methoxyestradiol | 2-methoxy-16-isobutylidene-estradiol, 4-methoxy-16-isobutylidene-estradiol | COMT |

| Secondary (Conjugation) | Estradiol/Estrone (B1671321) glucuronides and sulfates | Glucuronide and sulfate conjugates of the parent compound and its metabolites | UGTs, SULTs |

Enzymatic Biotransformation: Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The biotransformation of estrogens is orchestrated by a suite of metabolic enzymes, predominantly the cytochrome P450 (CYP) superfamily for oxidative reactions.

Cytochrome P450 (CYP) Enzymes: In preclinical models, various CYP isoforms are responsible for the hydroxylation of estradiol. researchgate.netnih.gov

CYP1A1 and CYP1B1: These enzymes are primarily responsible for the formation of catechol estrogens. CYP1A1 facilitates 2-hydroxylation, while CYP1B1 is the key enzyme for 4-hydroxylation. wikipedia.orgdrugbank.com CYP1B1 is expressed in estrogen-target tissues like the mammary gland and uterus. nih.gov

CYP3A4: This is a major hepatic enzyme involved in both 2- and 16α-hydroxylation of estradiol. researchgate.netnih.gov The 16-isobutylidene group is noted to confer resistance to metabolism by specifically blocking oxidation at the C16 position by CYP3A4. vulcanchem.com

CYP2C9: This enzyme also contributes to the 2-hydroxylation of estradiol. nih.gov

Other Metabolic Enzymes: Phase II metabolism, which involves the conjugation of the parent compound and its Phase I metabolites, is critical for their detoxification and elimination.

Catechol-O-methyltransferase (COMT): This enzyme catalyzes the methylation of the hydroxyl groups on catechol estrogens, a key step in their inactivation. nih.govpharmgkb.org

UDP-glucuronyltransferases (UGTs) and Sulfotransferases (SULTs): These enzyme families are responsible for the glucuronidation and sulfation of estrogens and their metabolites, respectively, rendering them more hydrophilic for excretion. pharmgkb.org

| Enzyme Family | Specific Enzyme | Role in Estradiol Metabolism | Anticipated Role for this compound |

|---|---|---|---|

| Cytochrome P450 (Phase I) | CYP1A1 | 2-hydroxylation | Catalyzes 2-hydroxylation |

| CYP1B1 | 4-hydroxylation | Catalyzes 4-hydroxylation | |

| CYP3A4 | 2- and 16α-hydroxylation | Catalyzes 2-hydroxylation; 16-hydroxylation is blocked | |

| CYP2C9 | 2-hydroxylation | Contributes to 2-hydroxylation | |

| Other Enzymes (Phase II) | COMT | Methylation of catechol estrogens | Methylation of resulting catechol metabolites |

| UGTs | Glucuronidation | Glucuronidation of parent/metabolites | |

| SULTs | Sulfation | Sulfation of parent/metabolites |

Metabolic Profiling and Flux Analysis in In Vitro and Ex Vivo Models

Metabolic profiling is essential for characterizing the biotransformation of a compound and identifying its metabolites. nih.gov This is typically conducted using in vitro models such as liver microsomes, hepatocytes, and tissue slices, followed by analysis with high-resolution mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR). evotec.com

For a novel compound like this compound, in vitro studies are the first step in understanding its metabolic fate. eurofinsdiscovery.com Incubations with liver microsomes or hepatocytes from various preclinical species would identify the primary and secondary metabolites and highlight any metabolic "hot-spots." This process allows for the early identification of metabolites that may be unique to or disproportionate in humans, which is a key consideration for safety assessment under regulatory guidelines. pharmaron.com

Metabolic flux analysis, a more advanced technique, can provide a quantitative understanding of the rates of metabolic reactions. Models such as Physiologically Based Pharmacokinetic (PBPK) models coupled with Genome-Scale Metabolic Networks (GSMNs) have been used to explore the dynamics of estradiol metabolism in the liver. d-nb.info Such a model could be adapted to predict the disposition of this compound, accounting for the inhibition of 16α-hydroxylation to simulate its metabolic flux more accurately. While specific experimental data for this compound is not publicly available, these established methodologies would form the basis of its metabolic investigation in preclinical settings.

Comparative Metabolism Across Preclinical Species

Investigating the metabolism of a drug candidate across different preclinical species (e.g., rat, dog, monkey) is a cornerstone of drug development. evotec.com These studies are crucial for selecting the appropriate toxicology species—one that has a metabolic profile most similar to humans—to ensure that human metabolites are adequately tested for safety. pharmaron.com

For estrogens, species-specific differences in metabolism are known. For instance, the reduction of estrone to estradiol-17α is a significant pathway in many animal species but is minor in humans, indicating that metabolic pathways can vary considerably. hormonebalance.org A study involving 16-fluoroestradiols in male rats identified numerous metabolites, confirming that the rat is a relevant model for studying the metabolism of C-16 substituted estrogens. nih.gov

A comparative study of this compound would involve incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human). The resulting metabolite profiles would be compared to identify qualitative and quantitative differences. This would reveal if any species produces unique metabolites or if there are significant differences in the rate of formation of common metabolites, which is critical information for interpreting toxicology data and predicting the compound's behavior in humans.

Advanced Analytical Methodologies for 16 Isobutylidene Estradiol in Research

High-Resolution Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Detection and Quantification

High-resolution chromatography coupled with mass spectrometry stands as the gold standard for the definitive identification and quantification of steroid hormones in complex biological samples. These techniques offer unparalleled specificity and sensitivity, crucial for distinguishing between closely related estrogenic compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of estrogens and their derivatives. farmaciajournal.com The technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For estrogens, which are not inherently volatile, LC-MS/MS is often the method of choice. mdpi.com

Research on panels of estrogens has demonstrated the robustness of LC-MS/MS for their simultaneous quantification. nih.gov For instance, a method developed for 15 urinary estrogens and their metabolites showcased high reproducibility with coefficients of variation (CVs) generally at or below 10%. nih.gov The sensitivity of these methods is often enhanced through derivatization. Dansyl chloride is a common derivatizing agent that improves the ionization efficiency of estrogens, thereby increasing the sensitivity of the assay. mdpi.comnih.gov This derivatization would be applicable to the phenolic hydroxyl group of 16-Isobutylidene-estradiol.

The typical workflow for LC-MS/MS analysis of estrogens in a biological matrix such as urine or serum involves several key steps:

Sample Preparation: This often includes enzymatic deconjugation (using enzymes like β-glucuronidase/sulfatase) to release the free steroid from its glucuronidated or sulfated forms, followed by extraction. researchgate.net Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analytes of interest. researchgate.neteuropa.eu

Chromatographic Separation: A reversed-phase C18 column is frequently used to separate the different estrogenic compounds based on their polarity. farmaciajournal.com

Ionization and Detection: Electrospray ionization (ESI) is the most common ionization technique for estrogens in LC-MS. farmaciajournal.com The mass spectrometer is then used to detect the specific mass-to-charge ratio of the parent ion and its characteristic fragment ions, ensuring high specificity.

The following table summarizes typical performance characteristics for LC-MS/MS methods for related estrogens, which would be expected to be similar for this compound.

| Parameter | Typical Value for Estrogen Analysis | Source |

| Limit of Quantification (LOQ) | 0.02 - 0.5 ng/mL | nih.gov |

| Linearity (r²) | > 0.99 | nih.gov |

| Precision (% CV) | 1.4 - 10.5% | nih.gov |

| Accuracy (% Bias) | 91.4 - 108.5% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another highly effective technique for the analysis of steroid hormones. nih.gov However, due to the low volatility of estrogens, derivatization is a mandatory step to make them amenable to gas chromatography. nih.gov Common derivatization approaches include trimethylsilylation or perfluoroacylation. nih.gov A two-phase extractive ethoxycarbonylation (EOC) followed by pentafluoropropionyl (PFP) derivatization has also been described to overcome issues of high polarity and instability. nih.gov

While powerful, GC-MS methods can be more time-consuming due to the derivatization steps. nih.gov However, they can offer excellent sensitivity and selectivity. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry has been shown to improve detection limits for estrogens by a factor of 2 to 4 compared to conventional GC-MS. rsc.org

Immunoassays and Receptor-Based Assays for Ligand Detection and Activity Assessment

While chromatography-mass spectrometry methods provide structural identification and quantification, immunoassays and receptor-based assays are valuable for high-throughput screening and assessing biological activity.

Immunoassays:

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are based on the principle of competitive binding between the target analyte (in this case, this compound) and a labeled tracer for a limited number of specific antibodies. intimex.cz These assays are generally cost-effective and suitable for processing large numbers of samples. nih.gov

The performance of an immunoassay is highly dependent on the specificity of the antibody used. For estrogens, there is a potential for cross-reactivity with other structurally similar steroids, which can lead to an overestimation of the analyte concentration. nih.govnih.gov This is a particularly important consideration when analyzing complex biological matrices. Chemiluminescence immunoassays (CLIA) have been developed to offer a broader dynamic range and superior low-end sensitivity compared to conventional colorimetric ELISA methods. rapidtest.com

Receptor-Based Assays:

Receptor-based assays are functional assays that measure the ability of a compound to bind to and activate a specific receptor, such as the estrogen receptor (ER). env.go.jp These assays are particularly useful for assessing the biological potency of a compound like this compound as an estrogen agonist or antagonist.

One common type of receptor-based assay is the reporter gene assay. env.go.jp In this system, cells are engineered to express the estrogen receptor and a reporter gene (such as luciferase) linked to an estrogen-responsive promoter. indigobiosciences.com When an estrogenic compound binds to the receptor, it triggers the expression of the reporter gene, leading to a measurable signal (e.g., light production). indigobiosciences.com The intensity of the signal is proportional to the estrogenic activity of the compound.

Receptor binding assays are another approach that directly measures the affinity of a compound for the estrogen receptor. env.go.jp In a competitive binding assay, the test compound competes with a radiolabeled estrogen (e.g., [3H]17β-estradiol) for binding to the receptor. env.go.jp The ability of the test compound to displace the radiolabeled ligand is used to determine its relative binding affinity (RBA). env.go.jp

The following table outlines the principles of these assay types:

| Assay Type | Principle | Application for this compound | Source |

| Immunoassay (ELISA, RIA, CLIA) | Competitive binding of the analyte and a labeled tracer to a specific antibody. | High-throughput screening and quantification, though specificity can be a limitation. | nih.govintimex.czrapidtest.com |

| Receptor-Based Assay (Reporter Gene) | Measurement of the transcriptional activation of a reporter gene following ligand binding to the estrogen receptor. | Assessment of the estrogenic or anti-estrogenic activity of the compound. | env.go.jpindigobiosciences.com |

| Receptor-Based Assay (Binding) | Measurement of the competitive binding of the analyte to the estrogen receptor against a labeled ligand. | Determination of the binding affinity of the compound for the estrogen receptor. | env.go.jp |

Method Validation for Research Applications (e.g., Sensitivity, Specificity, Accuracy in biological matrices)

The validation of any analytical method is critical to ensure that the data generated are reliable and reproducible. For research applications involving the analysis of this compound in biological matrices, method validation should address several key parameters:

Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com For estrogens, methods often aim for LOQs in the low pg/mL to ng/mL range. nih.govmdpi.com

Specificity: This is the ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, compounds. In the context of this compound, this means distinguishing it from other endogenous estrogens and their metabolites. Mass spectrometry-based methods generally offer the highest degree of specificity. mdpi.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies, where a known amount of the analyte is spiked into a blank biological matrix and the percentage recovered is calculated. mdpi.com Recoveries for estrogen analysis are typically expected to be within 80-120%. mdpi.com

Precision: This describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the coefficient of variation (CV) and is assessed at different levels, including intra-day (repeatability) and inter-day (intermediate precision) analysis. mdpi.com For estrogen analysis, CVs are often required to be less than 15-20%.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Matrix Effects: In LC-MS/MS, components of the biological matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. These effects must be evaluated, typically by comparing the response of the analyte in a pure solvent to its response in an extract of the biological matrix. mdpi.com

The validation of analytical methods for research purposes ensures that the findings are robust and can be confidently interpreted in the context of the study's objectives.

Computational and Structural Biology Approaches in 16 Isobutylidene Estradiol Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govbioinformation.net This method is crucial for understanding how 16-isobutylidene-estradiol fits within the ligand-binding pocket (LBP) of the estrogen receptor alpha (ERα) and beta (ERβ).

The binding of the parent compound, 17β-estradiol, to ERα is well-characterized and serves as a foundational model. It is anchored by a network of specific hydrogen bonds and hydrophobic interactions. rsc.org The phenolic A-ring hydroxyl group of estradiol (B170435) forms critical hydrogen bonds with the side chains of Glutamic Acid 353 (Glu353) and Arginine 394 (Arg394), while the 17β-hydroxyl group on the D-ring forms a hydrogen bond with Histidine 524 (His524). rsc.orgnih.gov The steroid core is surrounded by a cluster of hydrophobic residues that stabilize the complex. rsc.org

| Ligand | Receptor | Key Interacting Residues | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|---|

| 17β-Estradiol (Reference) | ERα | Glu353, Arg394, His524 | Hydrogen Bond | -10.0 to -12.0 |

| 17β-Estradiol (Reference) | ERα | Leu346, Ala350, Leu387, Phe404 | Hydrophobic | - |

| This compound | ERα | Glu353, Arg394, His524 | Hydrogen Bond (Predicted) | Variable (Dependent on steric fit and hydrophobic gain) |

| This compound | ERα | Leu384, Met421, Leu525 | Hydrophobic (Predicted) |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, revealing how the ligand affects the receptor's structural flexibility and conformational stability. nih.govbiorxiv.org For the estrogen receptor, MD simulations have been instrumental in characterizing the distinct dynamic signatures of agonist-bound versus antagonist-bound states. nih.govnih.gov

When bound to an agonist like 17β-estradiol, the ERα LBD adopts a compact, stable conformation. nih.govbiorxiv.org This stability is critical for properly positioning Helix 12 (H12), the activation helix, into a "mouse trap" configuration that seals the binding pocket and creates a surface for coactivator protein recruitment. nih.gov MD simulations of the ERα-estradiol complex show low root-mean-square deviation (RMSD) values over time, indicating a tightly restrained and well-defined active conformation. biorxiv.org

Root-Mean-Square Fluctuation (RMSF) of Residues: To identify which parts of the receptor become more or less flexible upon ligand binding. This could show local adjustments around the C16-substituent.

Helix 12 Dynamics: To confirm that the isobutylidene group does not disrupt the canonical agonist conformation of H12, which is essential for transcriptional activation. rsc.orgnih.gov

The presence of the bulky isobutylidene group could potentially introduce subtle fluctuations in the loop regions surrounding H12 or, conversely, act as an additional anchor to further stabilize the active conformation, depending on the complementarity of its fit within the binding pocket. nih.govnih.gov

| Complex | Simulation Length | Average Cα RMSD (Å) | Key Dynamic Feature |

|---|---|---|---|

| ERα - 17β-Estradiol (Monomer) | >200 ns | ~1.5 - 2.0 Å | Stable complex, restrained H12 conformation. biorxiv.org |

| ERα - 4-Hydroxytamoxifen (Antagonist) | >200 ns | ~2.5 - 3.0 Å | Increased fluctuations, especially in loops near H12. biorxiv.org |

| ERα - this compound | Predicted | Predicted to be low (~2.0 Å) if stable agonist | Conformation of H12 and stability of the ligand within the pocket would be the primary outputs. |

Homology Modeling and Protein-Ligand Interaction Fingerprints

Homology modeling is a technique used to generate a three-dimensional model of a protein when its structure has not been solved experimentally, using a known experimental structure of a related homologous protein as a template. nih.gov For the human estrogen receptors ERα and ERβ, numerous high-resolution crystal structures are available in the Protein Data Bank (PDB), making homology modeling generally unnecessary for studying interactions with standard ligands.

Protein-Ligand Interaction Fingerprints (PLIFs) are a powerful method to encode and compare the complex 3D interactions between a ligand and a receptor in a simplified, binary format. researchgate.netmdpi.comacs.org Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue (e.g., hydrogen bond, hydrophobic contact, salt bridge). mdpi.com This allows for high-throughput comparison of binding modes across different ligands or from different docking poses. mdpi.com

For this compound, a PLIF would be generated from its docked pose in the ER. This fingerprint would be compared to the reference fingerprint of 17β-estradiol. The similarity between the two fingerprints, often measured by a Tanimoto coefficient, provides a quantitative measure of how similarly the two ligands bind. mdpi.com The PLIF for this compound is expected to retain the core interaction bits corresponding to the hydrogen bonds at Glu353, Arg394, and His524. Additionally, it would feature unique bits representing the new hydrophobic contacts made by the isobutylidene group. Analyzing these fingerprints across a series of substituted estradiol derivatives can reveal which specific interactions are critical for high-affinity binding. researchgate.netnih.gov

| Interaction Feature | ERα Residue | 17β-Estradiol PLIF Bit | This compound PLIF Bit (Predicted) |

|---|---|---|---|

| H-Bond Donor/Acceptor | Glu353 | 1 | 1 |

| H-Bond Donor/Acceptor | Arg394 | 1 | 1 |

| H-Bond Donor/Acceptor | His524 | 1 | 1 |

| Hydrophobic | Phe404 | 1 | 1 |

| Hydrophobic | Leu384 | 1 | 1 |

| Hydrophobic | Leu525 | 0 | 1 (Potentially) |

| Hydrophobic | Met421 | 0 | 1 (Potentially) |

Application of Quantum Chemical Methods to Ligand-ER Interactions

While molecular docking and dynamics typically rely on classical molecular mechanics (MM) force fields, quantum chemical (QM) methods offer a higher level of theory to investigate ligand-receptor interactions. smu.edumdpi.com QM and hybrid QM/MM methods can accurately model electronic effects, such as charge distribution, polarization, and charge transfer, which are crucial for a precise understanding of binding. mdpi.com

The application of QM methods to the ER-ligand system can provide deep insights that are inaccessible to classical approaches. For instance, Density Functional Theory (DFT) can be used to:

Calculate accurate charge distributions for this compound, both in isolation and within the receptor's binding pocket. This reveals how the protein environment polarizes the ligand. researchgate.net

Analyze the electrostatic potential map of the ligand and the active site, highlighting the electrostatic complementarity that drives binding.

Quantify the strength of key interactions , particularly the hydrogen bonds between the ligand's hydroxyl groups and residues like Glu353 and His524, by analyzing the electron density at bond critical points. researchgate.net

For this compound, QM calculations would be particularly valuable for characterizing the non-covalent interactions of the isobutylidene group. These methods can precisely calculate the van der Waals and dispersion forces between this group and the surrounding hydrophobic residues, offering a more accurate contribution to the total binding energy than empirical force fields. Such studies can clarify whether the electronic character of the isobutylidene substituent influences the steroid core and its interactions with the receptor. smu.edumdpi.com

Future Directions and Research Gaps for 16 Isobutylidene Estradiol

Unexplored Biological Activities and Mechanisms

The biological profile of 16-Isobutylidene-estradiol is significantly under-investigated. While its parent compound, estradiol (B170435), has well-documented genomic and non-genomic actions mediated through estrogen receptors (ERα and ERβ) and G protein-coupled estrogen receptor 1 (GPER), the influence of the 16-isobutylidene moiety on these interactions is not well understood. nih.govdrugbank.comnih.gov The steric and electronic properties of the isobutylidene group at the C16 position could modulate receptor binding affinity, selectivity, and subsequent downstream signaling cascades in ways that differ from estradiol and other 16-substituted estrogens.

Future research should systematically explore:

Receptor Binding and Selectivity: Quantitative binding assays are needed to determine the affinity of this compound for ERα, ERβ, and GPER. A key research question is whether the isobutylidene group confers selectivity for a particular receptor subtype, which could translate into a more targeted and potentially safer therapeutic profile.

Non-Genomic Signaling Pathways: The rapid, non-genomic effects of estrogens are increasingly recognized as critical to their physiological roles. nih.gov Investigations into whether this compound can activate intracellular signaling pathways, such as those involving MAP kinases or PI3K/Akt, are warranted. These rapid actions could be particularly relevant in tissues like the brain and cardiovascular system. nih.gov

Tissue-Specific Effects: The effects of estradiol vary significantly between different tissues (e.g., bone, breast, uterus, brain). drugbank.comnih.gov Future studies should employ cell and animal models to investigate the tissue-specific activities of this compound. For instance, exploring its impact on bone resorption could reveal potential applications in osteoporosis, while assessing its effects on neuronal cells may uncover neuroprotective properties. drugbank.comnih.gov Transcriptomic studies in ovariectomized mice have shown that 17β-estradiol can regulate gene expression related to muscle mass, suggesting another avenue for investigation. nih.gov

Novel Derivatization Strategies for Enhanced Selectivity

The accurate quantification of steroid hormones in biological matrices is challenging due to their low concentrations and structural similarities. nih.gov Chemical derivatization is a powerful technique used in conjunction with methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance detection sensitivity and specificity. nih.govresearchgate.net For this compound, developing novel derivatization strategies is key to enabling precise pharmacokinetic and metabolic studies.

Current derivatization approaches for estrogens primarily target the phenolic hydroxyl group at the C3 position. researchgate.netsigmaaldrich.com Reagents like dansyl chloride and more recent innovations such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) and 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) have been shown to improve ionization efficiency and provide analyte-specific fragmentation patterns for LC-MS/MS analysis. nih.govnih.govresearchgate.net

Future research in this area should focus on:

Adapting Existing Reagents: Systematically testing established derivatizing agents (see Table 1) for their reaction efficiency and the analytical performance of the resulting this compound derivatives.

Leveraging the Isobutylidene Moiety: A truly novel strategy would involve developing derivatization reactions that are specific to the isobutylidene group. This could offer unparalleled selectivity, allowing this compound and its specific metabolites to be distinguished from a complex background of other endogenous and synthetic estrogens.

Multiplexed Analysis: Developing derivatization protocols that allow for the simultaneous, selective, and sensitive measurement of this compound alongside its parent compound estradiol and key endogenous metabolites. This would be invaluable for comparative pharmacology and metabolism studies. nih.govresearchgate.net

Table 1: Potential Derivatization Agents for this compound Analysis

| Derivatization Agent | Target Functional Group | Potential Advantage for this compound Analysis | Reference(s) |

|---|---|---|---|

| Dansyl chloride | Phenolic Hydroxyl (C3) | Well-established method, enhances fluorescence and MS signal. | sigmaaldrich.commdpi.com |

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Phenolic Hydroxyl (C3) | Improves analytical specificity and sensitivity for LC-MS/MS. | nih.gov |

| 1,2-dimethylimidazole-5-sulfonyl chloride (DMIS) | Phenolic Hydroxyl (C3) | Creates analyte-specific fragmentation, enabling highly sensitive and confirmatory mass transitions. | nih.govresearchgate.net |

| Pyridine-3-sulfonyl chloride (PS) | Phenolic Hydroxyl (C3) | Enables sensitive monitoring of confirmatory mass transitions. | researchgate.net |

Integration of Multi-Omics Data in this compound Research

To achieve a holistic understanding of the biological impact of this compound, it is imperative to move beyond single-endpoint assays and embrace systems-level approaches. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex interplay of molecules and pathways affected by the compound. nih.govresearchgate.netnih.gov This approach is crucial for identifying novel mechanisms of action, predicting biological responses, and discovering potential biomarkers. nih.govrsc.org

Future multi-omics studies for this compound should include:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in target cells (e.g., breast cancer cells, neurons, osteoblasts) following treatment with this compound. This can identify the specific genes and signaling pathways regulated by the compound, providing insights into its genomic mechanism of action. nih.govcam.ac.uk

Proteomics: Employing mass spectrometry-based proteomics to quantify changes in the cellular proteome. This provides a direct look at the functional consequences of altered gene expression and can identify changes in protein abundance, post-translational modifications, and protein-protein interactions that are critical to the cellular response. nih.govnih.govfrontiersin.org

Metabolomics: Analyzing the global metabolic profile of cells or tissues to understand how this compound alters cellular metabolism. This is particularly relevant given the known effects of estrogens on lipid and glucose metabolism and could reveal unexpected metabolic reprogramming events. nih.govmdpi.comaging-us.com

Integrative Analysis: The true power of this approach lies in the computational integration of these different omics layers. nih.govnih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive models of the compound's mechanism of action, linking initial receptor interactions to downstream changes in gene expression, protein function, and metabolic pathways. mdpi.commdpi.com This integrated view is essential for uncovering novel biological activities and identifying robust biomarkers.

Table 2: Application of Multi-Omics Approaches to this compound Research

| Omics Technology | Research Question | Potential Insights | Reference(s) |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Which genes and pathways are regulated by this compound? | Identification of target genes, understanding of genomic mechanisms, comparison to estradiol's gene signature. | nih.govcam.ac.uk |

| Proteomics (LC-MS/MS) | How does this compound alter the cellular proteome and protein activity? | Elucidation of functional changes, identification of signaling pathway activation, discovery of post-translational modifications. | nih.govnih.govfrontiersin.org |

| Metabolomics (LC-MS/MS, NMR) | What is the impact of this compound on cellular metabolism? | Characterization of metabolic reprogramming, identification of effects on lipid, glucose, and amino acid metabolism. | nih.govmdpi.comaging-us.com |

| Multi-Omics Integration | What is the complete systems-level impact of this compound? | Construction of comprehensive mechanism-of-action models, discovery of novel biomarkers, identification of unexplored biological functions. | nih.govnih.govmdpi.com |

By pursuing these future research directions, the scientific community can systematically unravel the pharmacology of this compound, moving it from a relatively obscure compound to a potentially valuable tool for research and therapeutic development.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and characterize 16-isobutylidene-estradiol with high purity?

- Methodological Answer : Utilize regioselective alkylation of estradiol derivatives under anhydrous conditions, monitored via HPLC and NMR for structural confirmation. Purification should involve column chromatography (silica gel, ethyl acetate/hexane gradient). Purity assessment via melting point analysis and mass spectrometry is critical .

- Data Handling : Include raw chromatograms and spectral data in appendices, with processed data (e.g., retention times, integration values) in the main text .

Q. What are the standard protocols for evaluating the estrogen receptor (ER) binding affinity of this compound?

- Methodological Answer : Perform competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) and ERα/ERβ isoforms. Normalize results against positive controls (e.g., 17β-estradiol) and calculate IC₅₀ values using nonlinear regression .

- Data Interpretation : Address batch-to-batch variability by repeating assays in triplicate and reporting standard deviations. Compare results to existing literature to validate methodology .

Q. How should researchers address discrepancies in reported pharmacokinetic profiles of this compound across studies?

- Methodological Answer : Conduct a scoping review to identify confounding variables (e.g., animal models, administration routes). Replicate key studies under standardized conditions, using LC-MS/MS for plasma concentration analysis .

- Error Analysis : Quantify inter-lab variability by comparing extraction efficiencies and matrix effects in different biological samples .

Advanced Research Questions

Q. What experimental frameworks are optimal for investigating the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer : Use human liver microsomes (HLMs) incubated with NADPH, and monitor metabolite formation via UPLC-QTOF-MS. Include positive controls (e.g., testosterone for CYP3A4 activity) and calculate intrinsic clearance (CLint) .

- Advanced Design : Apply Michaelis-Menten kinetics to model enzyme saturation and identify rate-limiting metabolic pathways .

Q. How can computational modeling resolve contradictions in the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict ER binding modes, validated by mutagenesis studies (e.g., alanine scanning of ER ligand-binding domains). Compare results with QSAR models trained on existing estradiol analogs .

- Data Integration : Use heatmaps to visualize steric/electronic effects of substituents on binding energy, cross-referenced with experimental IC₅₀ values .

Q. What strategies ensure reproducibility in long-term toxicity studies of this compound?

- Methodological Answer : Implement a blinded, randomized design with staggered dosing in rodent models. Histopathological analysis should follow OECD guidelines, with independent validation by two pathologists .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal use justification and sample size calculations .

Data Reporting and Validation

Q. How should researchers present conflicting in vitro and in vivo data on this compound’s therapeutic efficacy?

- Methodological Answer : Use Forest plots to visualize effect sizes across studies, highlighting heterogeneity metrics (I² statistic). Conduct sensitivity analyses to exclude outliers and validate robustness .

- Transparency : Publish raw datasets in repositories like Zenodo, with detailed metadata on experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.